molecular formula C16H9Cl2NO3 B15208360 6-Chloro-2-(4-chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid CAS No. 122262-53-7

6-Chloro-2-(4-chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid

Cat. No.: B15208360
CAS No.: 122262-53-7
M. Wt: 334.1 g/mol
InChI Key: ZEBVAUFNBDOLNP-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a quinoline core, substituted with chloro and hydroxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2-chloroaniline, followed by cyclization and subsequent functional group modifications to introduce the hydroxy and carboxylic acid groups. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.

    Reduction: The chloro groups can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinoline-4,3-dione derivatives.

    Reduction: Formation of 6-chloro-2-(4-chlorophenyl)quinoline.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-(4-chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of quinoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid
  • 6-Chloro-2-phenylquinoline-4-carboxylic acid
  • 6-Methoxy-2-phenylquinoline-4-carboxylic acid

Uniqueness

6-Chloro-2-(4-chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid is unique due to the presence of both chloro and hydroxy groups, which impart distinct chemical reactivity and biological activity compared to other quinoline derivatives. This combination of functional groups allows for versatile applications in various fields of research and industry.

Properties

CAS No.

122262-53-7

Molecular Formula

C16H9Cl2NO3

Molecular Weight

334.1 g/mol

IUPAC Name

6-chloro-2-(4-chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid

InChI

InChI=1S/C16H9Cl2NO3/c17-9-3-1-8(2-4-9)14-15(20)13(16(21)22)11-7-10(18)5-6-12(11)19-14/h1-7,20H,(H,21,22)

InChI Key

ZEBVAUFNBDOLNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2O)C(=O)O)Cl

Origin of Product

United States

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